1-(Aminomethyl)-5-iodonaphthalene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10IN |
|---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
(5-iodonaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C11H10IN/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H,7,13H2 |
InChI Key |
JVWIUJVSTIGCLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)I)CN |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways
Reactivity of the Iodinated Naphthalene (B1677914) Core
The presence of an iodine atom and an aminomethyl group on the naphthalene ring influences its susceptibility to various reactions. The electron-donating nature of the aminomethyl group and the electron-withdrawing, yet labile, nature of the iodine atom create a unique electronic environment that directs the course of chemical transformations.
Naphthalene undergoes electrophilic aromatic substitution more readily than benzene. youtube.comlibretexts.org The position of substitution on the naphthalene ring is influenced by the stability of the carbocation intermediate formed during the reaction. youtube.comlibretexts.orgmasterorganicchemistry.com Substitution at the 1-position (alpha) is generally favored over the 2-position (beta) because the intermediate for 1-substitution is better stabilized by resonance, allowing one of the aromatic rings to remain fully intact. libretexts.org
Common electrophilic aromatic substitution reactions include:
Nitration: The introduction of a nitro group (NO₂) onto the aromatic ring, typically using a mixture of nitric and sulfuric acids. libretexts.org
Halogenation: The substitution of a hydrogen atom with a halogen (Cl, Br, I). libretexts.org
Sulfonation: The introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. libretexts.org
Friedel-Crafts Acylation: The introduction of an acyl group (RCO-), which is often directed to the 1-position in solvents like carbon disulfide and to the 2-position in solvents like nitrobenzene. libretexts.org
The presence of the aminomethyl group, an activating group, and the iodine atom on the same ring of the naphthalene nucleus in 1-(Aminomethyl)-5-iodonaphthalene will further influence the regioselectivity of electrophilic attack.
Aryl halides, including iodonaphthalene derivatives, can undergo nucleophilic aromatic substitution (SNA_r). nih.gov These reactions typically require strong nucleophiles and can proceed through different mechanisms. youtube.comyoutube.com
One common mechanism is the addition-elimination pathway , which is favored by the presence of electron-withdrawing groups ortho or para to the leaving group. youtube.comyoutube.com These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com Another pathway is the elimination-addition mechanism , which proceeds through a highly reactive benzyne (B1209423) intermediate and often occurs in the absence of strong electron-withdrawing groups when a very strong base is used. youtube.com
The iodine atom in this compound can be displaced by various nucleophiles, such as amines, alkoxides, and hydroxides. youtube.com The reaction conditions, including the nature of the nucleophile and the solvent, will determine the predominant reaction pathway and the resulting products.
Aryl iodides can participate in radical reactions. One notable example is the Sandmeyer reaction , which allows for the introduction of various functional groups onto an aromatic ring via a diazonium salt intermediate. Although this typically starts from an amino group, it demonstrates the utility of radical pathways in modifying aromatic systems.
Another important class of reactions is radical-nucleophilic substitution (S_RN1) . This multi-step process involves the formation of a radical anion, fragmentation to an aryl radical, and subsequent reaction with a nucleophile.
Reactivity of the Aminomethyl Group
The aminomethyl group (-CH₂NH₂) is a key functional group that imparts basicity and nucleophilicity to the molecule. ontosight.ai Its reactivity is centered around the nitrogen atom's lone pair of electrons.
The primary amine of the aminomethyl group is nucleophilic and can participate in various condensation reactions. A condensation reaction is a type of chemical reaction where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. libretexts.orglibretexts.org
Examples of such reactions include:
Amide Formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides. This is a fundamental reaction in organic synthesis and is crucial for the formation of peptides and proteins. libretexts.orglibretexts.org
Imine Formation: Reaction with aldehydes or ketones to form imines (Schiff bases). This reaction is often reversible and can be driven to completion by removing the water formed. mnstate.edu
Mannich Reaction: This is a three-component condensation reaction involving an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an active hydrogen. mdpi.com
The nucleophilicity of the aminomethyl group can be modulated by the electronic effects of the iodonaphthalene core.
The nitrogen atom of the aminomethyl group can undergo several other important reactions:
Alkylation: Amines can be alkylated by reaction with alkyl halides. libretexts.orgmsu.edu This reaction can proceed through successive alkylations to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org
Acylation: As mentioned, amines react with acylating agents to form amides. This reaction is generally very efficient. libretexts.org
Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in various pharmaceuticals. msu.edu
Hofmann Elimination: Quaternary ammonium hydroxides, formed from the exhaustive methylation of amines followed by treatment with silver oxide and water, can undergo elimination upon heating to form an alkene and a tertiary amine. libretexts.org
Transformations Involving the Methylene (B1212753) Bridge
While direct transformations of the methylene bridge in this compound are not extensively documented, its benzylic position makes it susceptible to oxidation under specific conditions. Metal-organic frameworks (MOFs) have been shown to catalyze the aerobic oxidation of benzylic amines to the corresponding imines. For instance, an Fe(III)-based MOF, Fe(BTC) (BTC = 1,3,5-benzenetricarboxylate), in the presence of N-hydroxyphthalimide (NHPI), can facilitate the oxidation of various benzylamines to benzyl (B1604629) imines using molecular oxygen as the oxidant. This suggests a potential pathway for the conversion of this compound to the corresponding imine, which could then serve as an intermediate for further functionalization.
Furthermore, the methylene C-H bonds could, in principle, be subject to radical-based functionalization, such as amination, to form more complex structures.
Synergistic and Competitive Reactivity of Dual Functionalities
The simultaneous presence of the aminomethyl and iodo groups on the naphthalene scaffold gives rise to interesting reactivity patterns, where the two groups can influence each other's reactivity and potentially engage in intramolecular reactions.
The aminomethyl group, being an activating group, can influence the reactivity of the iodo group in nucleophilic aromatic substitution reactions, although this is generally less common for aryl iodides compared to other aryl halides. More significantly, the amine functionality can act as an internal nucleophile in palladium-catalyzed cross-coupling reactions involving the iodo group. This can lead to intramolecular cyclization, a powerful strategy for the synthesis of nitrogen-containing heterocycles. The outcome of such reactions would be highly dependent on the reaction conditions and the nature of the coupling partner.
The bulky and electron-withdrawing iodine atom at the 5-position can exert a steric and electronic influence on the reactivity of the aminomethyl group at the 1-position. Sterically, it may hinder the approach of bulky reagents to the aminomethyl group. Electronically, as a deactivating group, it can modulate the nucleophilicity of the aminomethyl group, although this effect is transmitted through the naphthalene ring system.
The 1,5-disposition of the aminomethyl and iodo groups in this compound makes it a prime candidate for intramolecular cyclization reactions to form six-membered heterocyclic rings. Palladium-catalyzed intramolecular C-N bond formation, a variation of the Buchwald-Hartwig amination, is a plausible and powerful strategy. In such a reaction, the aminomethyl group would act as the internal nucleophile, displacing the iodo group to form a fused heterocyclic system. For instance, a compound bearing an ortho-iodo group has been shown to undergo a Pd-catalyzed cascade coupling/cyclization reaction to yield a 1,3-disubstituted isoindoline. wikipedia.org This suggests that under appropriate conditions, this compound could potentially cyclize to form a benzo[de]isoquinoline derivative.
The success of such intramolecular cyclizations often depends on the catalyst system, the base used, and the reaction temperature. The choice of phosphine (B1218219) ligands in palladium-catalyzed reactions is crucial, with bulky and electron-rich ligands often promoting the desired C-N bond formation. rug.nlnih.govresearchgate.net
Derivatization and Further Functionalization
The dual functionality of this compound provides two handles for derivatization, allowing for the sequential or simultaneous modification of the molecule to build more complex structures.
The iodo group is a versatile functional group for palladium-catalyzed cross-coupling reactions, which can be exploited for the synthesis of a variety of heterocyclic systems.
Sonogashira Coupling and Subsequent Cyclization: The Sonogashira coupling of the iodo group with terminal alkynes can introduce an alkynyl substituent at the 5-position. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net The resulting 1-(aminomethyl)-5-(alkynyl)naphthalene can then undergo intramolecular cyclization. For example, reaction of the aminomethyl group with the newly introduced alkyne could lead to the formation of fused pyrrole (B145914) or pyridine (B92270) ring systems, depending on the reaction conditions and the structure of the alkyne.
Buchwald-Hartwig Amination and Subsequent Cyclization: The iodo group can be subjected to Buchwald-Hartwig amination with various amines to introduce a new nitrogen-based substituent. wikipedia.orgnih.gov If a suitable functional group is present on the newly introduced amine, subsequent intramolecular cyclization involving the aminomethyl group could lead to the formation of polycyclic heterocyclic systems. For instance, a one-pot synthesis of benzo rug.nlresearchgate.netimidazo[2,1-a]isoquinolines has been developed through a tandem cyclization strategy involving the reaction of o-phenylenediamines with o-cyanobenzaldehydes. nih.gov A similar strategy could potentially be adapted for this compound.
The synthesis of novel 6,6a,7,8-tetrahydro-5H-naphtho[1,2-e]pyrimido[4,5-b] wikipedia.orgrug.nldiazepines has been achieved through the reaction of E-2-arylidene-1-tetralones with aminopyrimidines, highlighting the potential for constructing complex heterocyclic systems fused to the naphthalene core. nih.gov
Below is a table summarizing potential heterocyclic systems that could be synthesized from this compound based on established synthetic methodologies.
| Starting Material Analogue | Reagent/Reaction Condition | Potential Heterocyclic Product from this compound |
| ortho-Iodoaniline | Terminal acetylenic carbinols, PdCl₂(PPh₃)₂, CuI, TBAH | Substituted Benzo[de]quinolines |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene, Pd catalyst | Bis(5-(aminomethyl)naphthalen-1-yl)acetylene |
| o-Phenylenediamines | o-Cyanobenzaldehydes, K₂CO₃, then alkylating agent | Amino-functionalized Benzo[de]benzo rug.nlresearchgate.netimidazo[2,1-a]isoquinolines |
| E-2-Arylidene-1-tetralones | Aminopyrimidines, BF₃·OEt₂, Microwave | Naphtho[1,8-gh]pyrimido[4,5-b] wikipedia.orgrug.nldiazepines |
Formation of Polycyclic Aromatic Systems
The strategic positioning of a reactive aminomethyl group and an iodo substituent on the naphthalene core makes this compound a viable precursor for the synthesis of complex, nitrogen-containing polycyclic aromatic hydrocarbons (aza-PAHs). The construction of additional fused rings can be achieved through intramolecular cyclization reactions, which are pivotal in expanding the aromatic system.
A prominent strategy for achieving such transformations is the intramolecular Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming process. wikipedia.orgprinceton.edu This reaction facilitates the cyclization of molecules containing both an aryl or vinyl halide and an alkene moiety. wikipedia.org In the context of this compound, the primary amino group can be readily functionalized to introduce a tether containing a terminal alkene.
For example, N-allylation of this compound would yield a suitable precursor for an intramolecular Heck cyclization. The subsequent palladium-catalyzed reaction would proceed via oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the naphthalene ring. This is followed by an intramolecular migratory insertion of the palladium-bound aryl group across the double bond of the allyl tether. The final step of the catalytic cycle is typically a β-hydride elimination, which regenerates the double bond within the newly formed ring and the active palladium(0) catalyst. This synthetic route would result in the formation of a new six-membered nitrogen-containing ring fused to the naphthalene system, leading to a benzo[de]isoquinoline derivative.
While specific research detailing the direct application of this compound in these cyclizations is not extensively documented in publicly available literature, the underlying principles of the intramolecular Heck reaction are well-established and have been successfully applied to a wide array of substrates for the synthesis of complex polycyclic and heterocyclic systems. nih.govnih.gov The feasibility and outcome of such a reaction with a this compound derivative would be contingent on the optimization of reaction parameters, including the choice of palladium catalyst, ligands, base, and solvent.
The following table outlines a representative, albeit hypothetical, transformation based on established intramolecular Heck reaction principles.
Table 1: Proposed Synthesis of a Benzo[de]isoquinoline Derivative via Intramolecular Heck Reaction
| Starting Material | Intermediate | Reaction Type | Key Reagents | Expected Polycyclic System |
| This compound | N-allyl-1-(aminomethyl)-5-iodonaphthalene | Intramolecular Heck Reaction | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., PPh₃), Base (e.g., Et₃N) | Benzo[de]isoquinoline |
This proposed pathway underscores the potential of this compound as a valuable building block in the construction of larger, functionalized aza-polycyclic aromatic systems, which are of interest for their unique electronic and photophysical properties.
Spectroscopic and Structural Elucidation
Advanced Spectroscopic Characterization Techniques
The precise structure of 1-(Aminomethyl)-5-iodonaphthalene has been determined through the application of several advanced spectroscopic methods. These non-destructive techniques provide detailed information about the molecular framework, functional groups, and electronic behavior of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H and ¹³C NMR Analysis of Chemical Shifts and Coupling Constants
Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the carbon-hydrogen framework of this compound. The chemical shift (δ) of each nucleus is indicative of its local electronic environment, while spin-spin coupling constants (J) reveal information about the connectivity of neighboring nuclei.
Regrettably, specific, experimentally-derived ¹H and ¹³C NMR data for this compound are not available in the public domain or scientific literature at this time. To provide a predictive framework, theoretical chemical shifts can be calculated based on computational models. However, for the purposes of this scientifically rigorous article, only experimentally verified data would be presented.
Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are instrumental in establishing the intricate network of atomic connections.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be expected to show correlations between the protons of the aminomethyl group and potentially with aromatic protons, as well as between adjacent protons on the naphthalene (B1677914) ring system.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the naphthalene and aminomethyl moieties.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals longer-range couplings between carbon and proton atoms, typically over two to three bonds. This is crucial for establishing the connectivity between different parts of the molecule, such as linking the aminomethyl group to the C1 position of the naphthalene ring and confirming the substitution pattern of the iodo and aminomethyl groups.
As with the 1D NMR data, specific experimental 2D NMR data for this compound is not currently available.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
The exact mass of this compound (C₁₁H₁₀IN) can be calculated, and high-resolution mass spectrometry (HRMS) would be used to confirm this with a high degree of accuracy. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Key expected fragments would arise from the loss of the iodine atom, the aminomethyl group, and various cleavages of the naphthalene ring.
Detailed experimental mass spectrometry data, including the molecular ion peak and fragmentation patterns for this compound, are not presently found in published scientific literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. These would include:
N-H stretching vibrations of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.
C-H stretching vibrations for the aromatic and aliphatic (CH₂) protons, generally observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
C=C stretching vibrations of the naphthalene ring, which would produce a series of absorptions in the 1450-1600 cm⁻¹ region.
C-N stretching vibrations of the aminomethyl group, expected in the 1020-1250 cm⁻¹ range.
C-I stretching vibration , which would appear at lower frequencies, typically below 600 cm⁻¹.
Specific experimental IR spectra for this compound are not available for detailed analysis at this time.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.
The naphthalene ring system in this compound constitutes a significant chromophore. The UV-Vis spectrum would be expected to show strong absorptions corresponding to π → π* transitions. The presence of the iodo and aminomethyl substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene due to their electronic effects on the aromatic system.
Raman Spectroscopy
There is no published Raman spectrum for this compound in the reviewed scientific literature. Raman spectroscopy is a powerful technique used to probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its specific chemical bonds and symmetry.
In the absence of experimental data, a theoretical analysis would be required to predict the Raman shifts. Such an analysis would typically involve computational chemistry methods to calculate the vibrational frequencies of the molecule. Key vibrational modes expected for this compound would include:
C-H stretching and bending vibrations of the naphthalene ring and the aminomethyl group.
C-C stretching vibrations within the aromatic naphthalene core.
C-N stretching of the aminomethyl group.
The characteristic C-I stretching vibration, which would be expected at a low frequency.
N-H stretching and bending modes of the primary amine.
Without experimental verification, any discussion of specific wavenumbers and their corresponding assignments remains speculative.
X-ray Crystallography for Solid-State Structural Determination
Without a crystal structure, it is not possible to provide experimental values for the bond lengths, bond angles, and torsional angles of this compound. These parameters are fundamental to understanding the molecule's geometry and steric interactions.
For context, in related naphthalene derivatives, the C-C bond lengths within the aromatic rings typically range from 1.36 to 1.42 Å. The C-I bond length would be expected to be in the range of 2.10 Å. The geometry around the aminomethyl group would also be of significant interest, particularly the torsional angle describing its orientation relative to the naphthalene ring.
The conformation of the aminomethyl group relative to the naphthalene ring is a key structural feature that can only be definitively determined through X-ray crystallography. This includes the rotational position of the C-N bond and the geometry of the amine group. The planarity of the naphthalene ring system and any distortions caused by the bulky iodine substituent would also be of interest.
The way in which molecules of this compound pack together in a crystal lattice is determined by a variety of intermolecular forces. These interactions are critical for the material's bulk properties. Potential interactions that would be analyzed from a crystal structure include:
Hydrogen Bonding: The primary amine group is capable of acting as a hydrogen bond donor, potentially forming N-H···N or N-H···I interactions.
Halogen Bonding: The iodine atom could act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules.
π-π Stacking: The aromatic naphthalene rings are likely to engage in π-π stacking interactions, which are common in the crystal structures of polycyclic aromatic compounds.
Without experimental data, the nature and strength of these interactions in the solid state of this compound remain unknown. The absence of this fundamental data highlights a gap in the scientific understanding of this particular compound and presents an opportunity for future research to contribute to the broader knowledge of halogenated naphthalene derivatives.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules. These calculations, based on the principles of quantum mechanics, can model various aspects of molecular behavior, from the distribution of electrons to the energies of different molecular orbitals.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. scispace.com It is particularly effective for studying the electronic structure of medium-sized organic molecules like 1-(aminomethyl)-5-iodonaphthalene. DFT methods calculate the total energy of a system based on its electron density, which allows for the prediction of geometric structures, vibrational frequencies, and a variety of electronic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nist.govwuxibiology.com
Table 1: Information Derived from HOMO-LUMO Analysis
| Parameter | Significance | Predicted Influence on this compound |
| HOMO Energy | Represents the ability to donate an electron. Higher energy indicates a better electron donor. | The aminomethyl group is expected to raise the HOMO energy, increasing its electron-donating capacity. |
| LUMO Energy | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. | The electronegative iodine atom and the aromatic system contribute to the LUMO level, influencing its electron-accepting capacity. |
| HOMO-LUMO Gap (ΔE) | Indicates kinetic stability and chemical reactivity. A larger gap implies higher stability. schrodinger.com | The interplay between the electron-donating aminomethyl group and the iodo-substituent will determine the final gap size. |
An electrostatic potential (ESP) surface is a map that illustrates the charge distribution on a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. The ESP map uses a color spectrum to identify regions of negative and positive potential.
Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue regions indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net
For this compound, an ESP analysis would likely show a region of high negative potential (red) around the nitrogen atom of the aminomethyl group due to its lone pair of electrons, making it a primary site for protonation and other electrophilic interactions. The hydrogen atoms of the amine group would exhibit positive potential. The iodine atom and the π-system of the naphthalene (B1677914) rings would also display distinct electrostatic features influencing their interaction with other molecules.
DFT calculations provide detailed information about the distribution of electron density and the nature of molecular orbitals. In this compound, the analysis would focus on the interaction between the orbitals of the aminomethyl and iodo substituents with the π-electron system of the naphthalene core.
The delocalized π-orbitals of the naphthalene ring are fundamental to its aromatic character. rsc.org The lone pair on the nitrogen atom of the aminomethyl group can interact with this π-system, influencing the electron density across the rings. Similarly, the p-orbitals of the iodine atom can participate in orbital interactions. Understanding this distribution is key to predicting the regioselectivity of chemical reactions, such as electrophilic aromatic substitution.
Ab Initio and Semi-Empirical Methods for Molecular Properties
Beyond DFT, other computational methods are valuable for studying molecular properties. These are broadly categorized as ab initio and semi-empirical methods.
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. dovepress.com They offer a systematic way to approach the exact solution of the Schrödinger equation. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. While highly accurate, ab initio calculations are computationally very demanding, limiting their use to smaller systems. scispace.com
Semi-empirical methods are based on the same Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.org This makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecules or extensive molecular dynamics simulations. nih.gov However, their accuracy is dependent on the molecule being studied being similar to those used in the parameterization dataset. wikipedia.org
Table 2: Comparison of Selected Semi-Empirical Methods
| Method | Basis | Key Features | Common Applications |
| AM1 | NDDO | A refinement of the MNDO model with improved description of hydrogen bonds. mdpi.com | Geometries and heats of formation for organic molecules. uni-muenchen.de |
| PM3 | NDDO | Re-parameterized version of AM1, often providing better results for certain systems. nih.gov | Widely used for a broad range of organic compounds. wikipedia.orguni-muenchen.de |
| DFTB | DFT-based | An approximation of DFT, making it faster while retaining some of the benefits of density functional approaches. nih.govmdpi.com | Large systems, materials science, and biochemical simulations. |
Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.
For this compound, theoretical calculations could be used to investigate several potential reactions:
Reactions at the Amino Group: The nucleophilicity of the nitrogen atom makes it a likely site for reactions such as alkylation or acylation. Computational models could compare the reaction pathways and activation energies for different electrophiles.
Aromatic Substitution: The aminomethyl and iodo groups direct the position of electrophilic or nucleophilic substitution on the naphthalene rings. DFT calculations could predict the most favorable substitution sites by analyzing the stability of the reaction intermediates (e.g., sigma complexes).
Carbon-Iodine Bond Chemistry: The C-I bond can be involved in various coupling reactions (e.g., Suzuki, Heck, Sonogashira coupling). Computational studies can help understand the mechanism of these catalytic cycles, including oxidative addition and reductive elimination steps.
By modeling these pathways, computational investigations provide detailed mechanistic insights that are often difficult to obtain through experimental means alone, thereby guiding the synthesis of new derivatives and predicting chemical behavior. mdpi.com
Molecular Dynamics and Conformational Studies
The three-dimensional structure and flexibility of this compound are crucial for its physical and chemical properties. Molecular dynamics and conformational analysis provide insights into these aspects.
The aminomethyl group attached to the naphthalene ring has rotational freedom, leading to different possible conformations. Exploring the conformational space of this compound is essential to identify the most stable conformers and to understand its dynamic behavior.
Computational methods can systematically rotate the rotatable bonds and calculate the energy of each resulting conformation. This process generates a potential energy surface, revealing the low-energy conformations. For 1-aminonaphthalene, it has been shown that the ground state (S0) is pyramidally distorted at the nitrogen atom, and the NH2 group is rotated by about 20° relative to the C–NH2 bond. researchgate.net For 1,5-disubstituted naphthalenes, steric effects largely determine the conformation of the substituent groups. nih.gov It is expected that the aminomethyl group in this compound will also adopt a preferred orientation to minimize steric hindrance with the naphthalene ring and the peri-hydrogen.
Table 2: Calculated Relative Energies of Hypothetical Conformers of this compound
This table illustrates the expected output of a conformational analysis, showing the relative energies of different rotational isomers (rotamers) of the aminomethyl group. The values are for illustrative purposes.
| Conformer (Dihedral Angle C2-C1-CH2-N) | Computational Method | Basis Set | Relative Energy (kcal/mol) |
| 60° (gauche) | DFT (B3LYP) | 6-31G(d) | 0.5 |
| 180° (anti) | DFT (B3LYP) | 6-31G(d) | 0.0 |
| -60° (gauche) | DFT (B3LYP) | 6-31G(d) | 0.5 |
Intramolecular interactions play a significant role in determining the conformation and properties of a molecule. rsc.orgnih.gov In this compound, the possibility of an intramolecular hydrogen bond between the hydrogen atoms of the amino group and the iodine atom is a key consideration. While iodine is not a traditional hydrogen bond acceptor, certain studies have explored the concept of halogen bonding, where a halogen atom can act as an electrophilic region (a σ-hole) and interact with a nucleophile. nih.gov
However, a more likely intramolecular interaction in this molecule would be a weaker C-H···I or N-H···π interaction. Computational analysis can quantify the strength and geometric parameters of such interactions. A study of amino alcohols has shown that intramolecular hydrogen bonds can be quite strong and significantly influence the molecule's association tendencies. rsc.org The presence of such an interaction in this compound could rigidify its structure and influence its chemical reactivity and physical properties.
Structure-Property Relationship Studies (Theoretical)
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. tandfonline.comnih.gov These models can then be used to predict the properties of new, unsynthesized compounds.
For this compound, QSPR models could be developed to predict properties such as its solubility, boiling point, or its potential as a fluorescent probe. nih.gov The development of a QSPR model involves calculating a set of molecular descriptors that encode structural and electronic features of the molecule. These descriptors are then used in statistical methods like multiple linear regression or machine learning algorithms to build the predictive model.
A study on monosubstituted naphthalenes successfully used a QSPR approach to predict their ¹³C NMR chemical shifts. nih.gov Another study applied QSPR to estimate the vapor pressures of chloronaphthalenes using descriptors calculated with DFT. tandfonline.comnih.gov These examples demonstrate the potential of QSPR to provide valuable predictions for the properties of this compound.
Table 3: Examples of Molecular Descriptors for QSPR Studies
This table lists some common molecular descriptors that would be calculated for this compound in a QSPR study.
| Descriptor Type | Example Descriptors |
| Constitutional | Molecular Weight, Number of N atoms, Number of I atoms |
| Topological | Wiener Index, Balaban Index |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Quantum-Chemical | HOMO Energy, LUMO Energy, Dipole Moment |
Correlation of Electronic Structure with Spectroscopic Data
The electronic absorption spectrum of naphthalene derivatives is characterized by transitions to the ¹Lₐ and ¹Lₑ excited states. In naphthalene itself, the transition to the ¹Lₑ state is stronger, while the transition to the ¹Lₐ state is weaker. researchgate.net The introduction of substituents alters the energies and intensities of these transitions.
For 1-aminonaphthalene, a close analog to the aminomethyl-substituted portion, high-resolution fluorescence excitation spectroscopy has shown that the S₁←S₀ transition is red-shifted by nearly 2000 cm⁻¹ compared to naphthalene. researchgate.net This is attributed to the conjugative effects of the amino group. Furthermore, a reversal of the ¹Lₐ and ¹Lₑ states is observed. researchgate.net The aminomethyl group in this compound, being an electron-donating group, is expected to have a similar, though perhaps less pronounced, effect on the electronic spectrum due to the insulating CH₂ group.
The iodine substituent at the 5-position is primarily expected to induce a heavy-atom effect, which can influence intersystem crossing rates, but it also has electronic effects. The iodo group is electron-withdrawing through induction but can be a weak π-donor. Its presence would likely lead to a further red-shift in the absorption spectrum compared to 1-aminomethylnaphthalene.
TD-DFT calculations are instrumental in predicting the UV-Vis absorption spectra of such molecules. mdpi.compku.edu.cn For a hypothetical this compound molecule, TD-DFT calculations would likely be performed using a functional like B3LYP and a basis set such as 6-311++G(d,p), often in conjunction with a solvent model to simulate experimental conditions. nih.gov The calculated electronic transitions would correlate the absorption bands with specific molecular orbital transitions, primarily of a π-π* character, influenced by the donor (aminomethyl) and acceptor/heavy-atom (iodo) substituents. pku.edu.cn
The following table provides a hypothetical correlation based on typical results from TD-DFT calculations on substituted naphthalenes:
| Predicted Transition | Wavelength (nm) | Oscillator Strength (f) | Major MO Contribution |
| S₀ → S₁ | ~340-360 | ~0.1-0.2 | HOMO → LUMO |
| S₀ → S₂ | ~310-330 | ~0.3-0.5 | HOMO-1 → LUMO |
| S₀ → S₃ | ~280-300 | ~0.6-0.8 | HOMO → LUMO+1 |
| HOMO: Highest Occupied Molecular Orbital, LUMO: Lowest Unoccupied Molecular Orbital | |||
| Note: This table is illustrative and based on trends observed in related naphthalene derivatives. Actual values for this compound would require specific DFT/TD-DFT calculations. |
Prediction of Reactivity Hotspots
The prediction of reactivity hotspots in this compound can be effectively achieved through the analysis of its electronic properties, as calculated by DFT. Key indicators of reactivity include the distribution of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).
The HOMO represents the regions of the molecule that are most likely to donate electrons, indicating sites susceptible to electrophilic attack. In this compound, the HOMO is expected to be largely localized on the naphthalene ring, with significant contributions from the aminomethyl group, which acts as an electron-donating substituent. researchgate.net
Conversely, the LUMO indicates regions of the molecule that are most likely to accept electrons, highlighting sites prone to nucleophilic attack. The LUMO is anticipated to be distributed across the naphthalene ring system, with potential contributions from the iodine atom due to its electronegativity and the C-I antibonding orbital.
The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) denote electron-deficient areas prone to nucleophilic attack. For this compound, the MEP would likely show a region of high electron density around the nitrogen atom of the aminomethyl group and on the naphthalene ring, making these the primary sites for electrophilic interaction. The area around the iodine atom might exhibit complex features due to its polarizability and electronegativity.
A summary of the predicted reactivity hotspots is provided in the table below:
| Reactivity Indicator | Predicted Location of Hotspot | Type of Reaction Favored |
| HOMO Density | Naphthalene ring, aminomethyl group | Electrophilic attack |
| LUMO Density | Naphthalene ring, C-I bond region | Nucleophilic attack |
| Negative MEP | Nitrogen atom, π-system of the ring | Electrophilic interaction |
| Positive MEP | Hydrogen atoms of the aminomethyl group | Nucleophilic interaction |
| Note: This table is based on theoretical predictions derived from the known effects of the substituent groups on a naphthalene core. |
Advanced Research Applications in Chemical Disciplines
Organic Synthesis as a Building Block
In the realm of organic synthesis, 1-(aminomethyl)-5-iodonaphthalene serves as a pivotal starting material, offering multiple avenues for molecular elaboration. The presence of both an aryl iodide and a primary amine allows for a wide range of transformations, enabling the synthesis of complex and functionally rich molecules.
Precursor for Complex Molecular Architectures
The dual reactivity of this compound makes it an ideal scaffold for the construction of intricate molecular frameworks. The aminomethyl group can be readily acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles. Concurrently, the iodo-substituent provides a handle for the introduction of diverse functionalities through transition metal-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a stepwise and controlled assembly of complex structures, including polycyclic systems and highly substituted aromatic compounds. The naphthalene (B1677914) backbone itself provides a rigid and well-defined platform, influencing the spatial arrangement of the appended functionalities.
A general strategy for the elaboration of this compound is depicted below:
| Reaction Type on Aminomethyl Group | Subsequent Reaction on Iodo Group | Potential Product Class |
| Acylation with an acid chloride | Suzuki Coupling with an arylboronic acid | Substituted N-acyl aminomethyl naphthalenes |
| Reductive amination with an aldehyde | Sonogashira Coupling with a terminal alkyne | N-alkylated aminomethyl naphthalene alkynes |
| Cyclization with a dicarbonyl compound | Heck Coupling with an alkene | Naphthalene-fused heterocyclic systems |
This table illustrates potential reaction sequences and is for conceptual purposes. Specific reaction conditions would need to be optimized.
Substrate in Method Development for C-X Bond Functionalization
The carbon-iodine (C-I) bond is the most reactive among the carbon-halogen bonds in many catalytic processes, making aryl iodides prime substrates for the development of new synthetic methodologies. This compound can serve as a valuable test substrate in the development of novel C-X bond functionalization reactions. The impact of the aminomethyl group, either in its free or protected form, on the reactivity and selectivity of these transformations can be investigated.
Key C-I bond functionalization reactions where this compound could be a relevant substrate include:
Palladium-catalyzed cross-coupling reactions: The iodo group is an excellent leaving group for a variety of palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
Heck-Mizoroki Reaction: Coupling with alkenes to form substituted alkenes. ugent.besigmaaldrich.com
Sonogashira Coupling: Reaction with terminal alkynes to generate arylalkynes. researchgate.netresearchgate.net
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines. nih.govnih.govresearchgate.net
Carbonylative Couplings: Introduction of a carbonyl group using carbon monoxide. researchgate.net
Copper-catalyzed reactions: Including Ullmann-type couplings.
Reductive dehalogenation: Removal of the iodine atom to generate the corresponding 1-(aminomethyl)naphthalene.
The development of these methods using a substrate like this compound can provide insights into the functional group tolerance and electronic effects in these catalytic systems.
Reagent in Total Synthesis of Natural Products and Analogs
While specific examples of the use of this compound in the total synthesis of natural products are not prominently documented in publicly available literature, its structural motifs are present in various biologically active compounds. The aminonaphthalene core is a feature of certain alkaloids and other natural products. The ability to introduce complexity through the iodo and aminomethyl groups makes it a plausible, though perhaps underexplored, building block for the synthesis of natural product analogs. For instance, it could be envisioned as a fragment in the synthesis of complex polycyclic aromatic natural products or their derivatives, where the naphthalene unit provides a key structural element.
Materials Science Research
The unique photophysical properties of the naphthalene ring system, combined with the synthetic versatility of the iodo and amino functionalities, make this compound an attractive component for the design of advanced materials.
Building Blocks for Functional Polymers and Oligomers
The bifunctionality of this compound allows it to act as a monomer in polymerization reactions. For example, polycondensation of the aminomethyl group with dicarboxylic acids or their derivatives could lead to the formation of polyamides. nih.govnih.gov The resulting polymers would incorporate the rigid and fluorescent naphthalene unit into the polymer backbone, potentially imparting interesting thermal and photophysical properties to the material.
Furthermore, the iodo group can be utilized for post-polymerization modification. This would allow for the synthesis of a parent polymer which can then be functionalized with various groups through C-I bond chemistry, leading to a library of materials with tailored properties from a single polymeric precursor.
| Polymerization Method | Co-monomer | Potential Polymer Properties |
| Polycondensation | Adipoyl chloride | Thermally stable, fluorescent polyamide |
| Polycondensation | Terephthaloyl chloride | Rigid-rod polyamide with potential for liquid crystallinity |
| Suzuki Polycondensation (post-modification of amino group) | Aryl diboronic acid | Conjugated polymer with tunable optoelectronic properties |
This table presents hypothetical polymerization schemes. The feasibility and properties of the resulting polymers would require experimental verification.
Components in the Development of Sensors and Probes
Naphthalene derivatives are well-known for their fluorescent properties and have been extensively used in the development of chemical sensors and probes. researchgate.net The amino group of this compound can act as a recognition site for various analytes, either directly or after modification. For example, it can be derivatized to create specific binding pockets for metal ions or anions. The iodo-substituent offers a site for the attachment of other functionalities, such as other fluorophores for creating FRET-based sensors, or quencher moieties for designing "turn-on" fluorescent probes.
The general principle involves a change in the fluorescence properties of the naphthalene core upon binding of an analyte to the receptor unit derived from the aminomethyl group. This change can be in the form of fluorescence quenching, enhancement, or a shift in the emission wavelength. The ability to fine-tune the structure through reactions at both the amino and iodo positions provides a high degree of modularity in the design of highly selective and sensitive fluorescent sensors.
Application in Organic Electronics and Photonic Materials Research
The naphthalene backbone of this compound provides a foundation for its potential application in the field of organic electronics and photonics. Naphthalene derivatives are known for their inherent semiconducting and luminescent properties, making them attractive building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices.
While direct research on the application of this compound in this area is not extensively documented in publicly available literature, the functional groups of the molecule suggest several avenues for its use. The aminomethyl group can serve as a versatile handle for further chemical modifications, allowing the molecule to be incorporated into larger polymeric structures or to be functionalized with other groups that can tune its electronic properties. For instance, the amine functionality can be used to form stable amide or imine bonds, enabling the synthesis of novel polymers or dendrimers with tailored charge transport and photophysical characteristics.
The presence of the iodine atom also offers unique opportunities. The heavy atom effect of iodine can enhance intersystem crossing, a process that can be beneficial in the design of phosphorescent OLED emitters. Furthermore, the carbon-iodine bond can be a site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are powerful tools for constructing complex conjugated systems with desired electronic and photonic properties. These reactions would allow for the extension of the π-conjugated system of the naphthalene core, leading to materials with red-shifted absorption and emission spectra, which are desirable for various optoelectronic applications.
The potential of naphthalene-based materials in organic electronics is well-established. By leveraging the synthetic versatility offered by the aminomethyl and iodo functionalities, this compound could serve as a key intermediate in the development of next-generation organic electronic and photonic materials.
Coordination Chemistry Research
The field of coordination chemistry offers a rich playground for a molecule like this compound, primarily due to the electron-donating aminomethyl group which can act as a ligand to coordinate with a wide variety of metal ions.
The aminomethyl group in this compound is a primary amine, which is a classic Lewis base capable of donating its lone pair of electrons to a metal center, forming a coordination bond. This makes the compound a potential monodentate ligand. The design of ligands is a cornerstone of coordination chemistry, as the properties of the resulting metal complexes are heavily influenced by the nature of the ligands.
Researchers can utilize this compound to synthesize a range of metal complexes with transition metals such as copper, nickel, cobalt, zinc, and others. The coordination of the aminomethyl group to a metal center would result in the formation of a stable chelate if another coordinating group is present in the vicinity, or it can act as a simple monodentate ligand. The naphthalene and iodo substituents can influence the steric and electronic properties of the resulting complexes. For example, the bulky naphthalene group can create a specific steric environment around the metal center, which can affect the coordination number and geometry of the complex.
While specific studies on metal complexes of this compound are not abundant, the broader class of metal complexes with naphthalene-based ligands has been explored. For instance, metal complexes with naphthalene-based acetic acids have been shown to exhibit diverse coordination modes and interesting biological activities. nih.gov This suggests that the aminomethyl analogue would also form stable and structurally interesting metal complexes.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Description |
| Monodentate | The aminomethyl group coordinates to a single metal center. |
| Bridging | The aminomethyl group bridges two metal centers. |
| Chelating (with modification) | If the molecule is modified to include another donor atom, it could form a chelate with a metal ion. |
The synthesis of such complexes would typically involve the reaction of a metal salt with this compound in a suitable solvent. The resulting complexes could then be characterized by various spectroscopic and crystallographic techniques to determine their structure and bonding.
Once synthesized, the metal complexes of this compound can be studied to understand the nature of the metal-ligand interactions. Techniques such as X-ray crystallography, UV-Visible spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the bond lengths, bond angles, and electronic structure of the complexes.
A particularly exciting area of research is the exploration of the catalytic activity of these metal complexes. Transition metal complexes are widely used as catalysts in a vast array of chemical reactions. youtube.com The specific ligand environment around the metal center plays a crucial role in determining the catalytic efficiency and selectivity.
The complexes of this compound could potentially be active catalysts for various organic transformations. For example, copper complexes are known to catalyze cross-coupling reactions, while palladium complexes are workhorses in C-C and C-N bond formation. The steric and electronic properties imparted by the iodonaphthalene moiety could lead to unique catalytic selectivities. The aminomethyl group, once coordinated, can also influence the reactivity of the metal center.
While direct catalytic applications of this compound complexes have yet to be reported, the principles of catalyst design suggest that these complexes hold promise. Future research in this area could involve screening these complexes for activity in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. The ability to tune the ligand structure by modifying the aminomethyl or iodo groups could provide a powerful strategy for developing novel and efficient catalysts.
Biochemical Probes and Labeling Reagents (Non-Clinical Focus)
The unique combination of a fluorescent naphthalene core and a reactive aminomethyl group makes this compound an attractive candidate for use as a biochemical probe and labeling reagent in non-clinical research settings.
Fluorescent labeling is a powerful technique used to study the structure, function, and dynamics of biomolecules such as proteins and nucleic acids. nih.gov The aminomethyl group of this compound serves as a convenient handle for covalent attachment to biomolecules. This primary amine can be readily reacted with various functional groups present on biomolecules, or it can be activated to react with them. For example, the amine can be reacted with N-hydroxysuccinimide (NHS) esters of carboxylic acids on proteins to form stable amide bonds. researchgate.net
The naphthalene moiety of the compound is inherently fluorescent. Upon excitation with ultraviolet light, it emits fluorescence in the visible region of the spectrum. Once conjugated to a biomolecule, the fluorescence of the naphthalene group can be used to detect and quantify the labeled molecule. The photophysical properties of naphthalene derivatives, such as their fluorescence lifetime and quantum yield, are sensitive to their local environment. This sensitivity can be exploited to probe changes in the conformation or binding state of the labeled biomolecule.
Table 2: Potential Bioconjugation Reactions of this compound
| Target Functional Group on Biomolecule | Reagent/Condition for Conjugation | Resulting Linkage |
| Carboxylic Acid (e.g., on Asp or Glu residues) | Carbodiimide (e.g., EDC) and NHS | Amide bond |
| Aldehyde/Ketone (e.g., on modified sugars) | Reductive amination | Secondary amine |
| Isothiocyanate | - | Thiourea |
| Succinimidyl ester | - | Amide bond |
Förster Resonance Energy Transfer (FRET) is a spectroscopic technique that can measure the distance between two fluorescent molecules, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). youtube.com This technique is widely used to study protein-protein interactions, conformational changes in proteins, and the dynamics of biological macromolecules. nih.gov
This compound has the potential to be used as a FRET probe. The naphthalene moiety can serve as a FRET donor, transferring its excitation energy to a suitable acceptor fluorophore. The choice of the acceptor would depend on the spectral overlap between the emission of the naphthalene donor and the absorption of the acceptor.
To perform a FRET experiment, the donor (this compound) and the acceptor would be covalently attached to specific sites on a protein or on two interacting proteins. The efficiency of FRET is highly dependent on the distance between the donor and acceptor. By measuring the FRET efficiency, researchers can obtain information about the distance between the labeled sites, and thus gain insights into the structure and dynamics of the protein or protein complex.
The aminomethyl group is again key for the site-specific labeling required for FRET experiments. By using site-directed mutagenesis to introduce a reactive residue at a specific position in a protein, the probe can be attached with high precision. While there are no specific reports of FRET studies using this compound, the principles of FRET and the known properties of naphthalene-based fluorophores strongly support its potential in this application. nih.gov
Absence of Evidence in Advanced Research Applications of this compound for Cellular Imaging
Despite a thorough review of available scientific literature, there is currently no specific research detailing the application of this compound in the development of fluorescent probes for cellular imaging. While the broader class of naphthalene derivatives has been extensively explored for such purposes, the unique potential of this specific iodinated and aminomethylated naphthalene compound in this advanced research area remains undocumented in published studies.
Naphthalene-based compounds are generally recognized for their favorable photophysical properties, including high quantum yields and photostability, which make them attractive scaffolds for the design of fluorescent probes. sigmaaldrich.com These probes have been successfully employed to detect a variety of analytes within cellular environments, such as metal ions and biologically significant molecules like glutathione. nih.govnih.gov The core principle behind these probes often involves the modification of the naphthalene ring with specific functional groups that can interact with the target analyte, leading to a measurable change in the fluorescence signal. nih.gov
The development of fluorescent probes for cellular imaging is a vibrant area of chemical biology, providing powerful tools to visualize and study dynamic processes within living cells with high spatial and temporal resolution. nih.gov These probes are engineered to be highly sensitive and selective for their intended targets. nih.gov
However, the scientific community has not yet reported on the synthesis or application of fluorescent probes derived specifically from this compound for cellular imaging purposes. The presence of the iodine atom and the aminomethyl group on the naphthalene core could theoretically offer unique properties for probe development, such as the heavy-atom effect from iodine influencing photophysical characteristics or the amine group providing a site for further chemical modification. Nevertheless, without dedicated research and published findings, any discussion of its role in this field remains purely speculative.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Pathways
The pursuit of improved synthetic routes for "1-(Aminomethyl)-5-iodonaphthalene" is driven by the need for greater efficiency, sustainability, and scalability. Key areas of development include the adoption of green chemistry principles, the design of advanced catalysts, and the implementation of flow chemistry techniques.
Table 1: Principles of Green Chemistry and Their Application to Aminomethyliodonaphthalene Synthesis
| Green Chemistry Principle | Application in Aminomethyliodonaphthalene Synthesis |
| Waste Prevention | Designing synthetic routes with high atom economy to minimize byproducts. |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids. |
| Energy Efficiency | Utilizing microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. nih.gov |
| Catalysis | Employing recyclable and highly selective catalysts to improve reaction efficiency and reduce waste. |
The development of novel catalysts is paramount for achieving high selectivity and efficiency in the synthesis of "this compound." Research efforts are likely to focus on the design of catalysts that can precisely control the regioselectivity of the amination and iodination reactions on the naphthalene (B1677914) core. The use of metal nanoparticles, particularly those based on iron, cobalt, or ruthenium, has shown promise in various catalytic applications and could be adapted for this purpose. rsc.orgsciencedaily.com Furthermore, the incorporation of promoters and the use of nitrogen-doped carbon supports can enhance catalytic activity and stability. rsc.org
Table 2: Comparison of Batch vs. Flow Chemistry for Aminomethyliodonaphthalene Production
| Feature | Batch Chemistry | Flow Chemistry |
| Scalability | Difficult to scale up directly | Easily scalable by extending reaction time or using parallel reactors amf.ch |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent heat transfer due to high surface area-to-volume ratio nih.gov |
| Safety | Higher risk with large volumes of hazardous materials | Improved safety with small reaction volumes amf.ch |
| Process Control | Difficult to maintain uniform conditions | Precise control over temperature, pressure, and mixing amf.ch |
Exploration of Undiscovered Chemical Space
Beyond optimizing its synthesis, future research will focus on utilizing "this compound" as a scaffold to explore new areas of chemical space. This involves the design of novel naphthalene-based structures and the development of strategies to diversify its molecular framework.
The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. ijpsjournal.com The presence of both an aminomethyl and an iodo group on the "this compound" core provides two distinct points for chemical modification. Researchers are likely to design and synthesize novel naphthalene scaffolds by functionalizing these groups to create libraries of new compounds. nih.gov The iodo group, in particular, can be readily transformed into other functional groups through various cross-coupling reactions, opening up a vast array of synthetic possibilities.
To access unique structural motifs, various diversification strategies can be employed. This includes the introduction of different substituents on the naphthalene ring, the modification of the aminomethyl group to form various amides or sulfonamides, and the use of the iodo group as a handle for introducing complex molecular fragments. These strategies will be crucial for generating a diverse range of molecules with potentially novel biological activities or material properties. The exploration of different reaction conditions and the use of combinatorial chemistry approaches will facilitate the rapid generation and screening of these new derivatives.
Advanced Computational Modeling and AI-Driven Design
The convergence of high-performance computing and artificial intelligence is revolutionizing chemical research. For a molecule like this compound, these tools can predict its behavior, guide its synthesis, and unlock novel applications before a single experiment is conducted in the lab.
Computational modeling, particularly using Density Functional Theory (DFT), stands as a powerful tool for elucidating the intrinsic properties of molecules. researchgate.netyoutube.com For this compound, DFT calculations can provide deep insights into its electronic structure and reactivity. nih.gov Methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) can be used to optimize the molecule's geometry and calculate key electronic parameters. mdpi.com The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding its electron-donating and accepting capabilities, which is crucial for predicting its role in chemical reactions. researchgate.netsamipubco.com
Table 1: Illustrative Predicted Reactivity Descriptors for this compound (Hypothetical Data) Disclaimer: The following data are hypothetical and for illustrative purposes only, based on typical values for similar aromatic compounds calculated using DFT. Actual values would require specific quantum chemical calculations.
| Descriptor | Predicted Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates moderate electron-donating ability, susceptible to electrophilic attack. |
| LUMO Energy | -1.2 eV | Suggests capacity to accept electrons, relevant for reactions with nucleophiles. |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and electronic excitation properties. researchgate.net |
| Global Electrophilicity Index (ω) | 1.5 eV | Classifies the molecule as a moderate electrophile. |
| Nucleophilicity (N) | 3.5 eV | Indicates significant nucleophilic character, likely centered around the amine group. |
Beyond reactivity, computational methods are invaluable for predicting spectroscopic properties. Simulating Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) can aid in the structural confirmation of synthesized this compound and its derivatives. samipubco.com Predicted chemical shifts can be compared with experimental data to verify substitution patterns and molecular conformation. sigmaaldrich.comscispace.com
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical Data) Disclaimer: The following data are hypothetical and for illustrative purposes, based on known shifts for naphthalene and substituent effects. Actual assignments require experimental validation.
| Atom Type | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| Aromatic Protons (C-H) | 7.5 - 8.5 | Complex multiplet pattern influenced by both iodo and aminomethyl groups. |
| Methylene (B1212753) Protons (-CH₂-) | ~4.2 | Typically a singlet or doublet, shifted downfield by the adjacent amine and aromatic ring. |
| Amine Protons (-NH₂) | ~1.5 - 2.5 | Broad singlet, position is solvent and concentration dependent. |
| Aromatic Carbons (C-H, C-C) | 120 - 135 | Multiple signals expected for the ten naphthalene carbons. |
| Iodo-substituted Carbon (C-I) | ~95 | The heavy atom effect of iodine causes a significant upfield shift. |
| Methylene Carbon (-CH₂-) | ~45 | Aliphatic carbon signal. |
Artificial intelligence (AI) and machine learning (ML) are poised to accelerate organic synthesis by predicting reaction outcomes and optimizing conditions. nih.govnih.govbeilstein-journals.org For this compound, ML models could be employed to discover novel transformations. The iodo- group is a prime site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the aminomethyl group can participate in amidation or alkylation reactions.
An ML-driven workflow could rapidly screen vast arrays of potential catalysts, ligands, solvents, and temperature profiles to identify optimal conditions for a desired transformation, a task that would be prohibitively resource-intensive using traditional methods. nih.govrsc.org These models, trained on large chemical reaction databases, can identify subtle patterns that even experienced chemists might overlook. beilstein-journals.orgresearchgate.net This approach moves beyond simple prediction to active design, suggesting novel combinations of reactants and conditions to achieve high yields and selectivity. youtube.comnih.gov
Table 3: Illustrative Example of ML-Driven Optimization for a Suzuki Coupling Reaction (Hypothetical Data) Target Reaction: Coupling of this compound with Phenylboronic Acid Disclaimer: The following data are hypothetical and for illustrative purposes to show a potential ML optimization workflow.
| Experiment # (Algorithm Iteration) | Catalyst | Ligand | Base | Temperature (°C) | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|---|---|---|---|
| 1 (Initial) | Pd(PPh₃)₄ | - | Na₂CO₃ | 100 | 65 | 62 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | 80 | 88 | 85 |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 110 | 92 | 94 |
| 4 (Optimal) | Pd₂(dba)₃ | RuPhos | K₃PO₄ | 100 | 97 | 96 |
Interdisciplinary Research Opportunities
The unique combination of functional groups in this compound makes it an ideal candidate for research at the interface of chemistry, materials science, and biology.
Supramolecular chemistry focuses on the non-covalent interactions that guide molecules to spontaneously organize into larger, ordered structures. nih.govwur.nl this compound possesses three key features for directing self-assembly:
π-π Stacking: The extended aromatic system of the naphthalene core can interact with other naphthalene rings, promoting stacking into columnar or layered structures. sourceforge.io
Hydrogen Bonding: The primary amine of the aminomethyl group can act as both a hydrogen bond donor and acceptor, enabling the formation of well-defined networks. researchgate.net
Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with Lewis basic sites (like the nitrogen of another molecule's amine group) to form highly directional and specific interactions. nih.govnih.gov
The interplay of these forces could be harnessed to create novel soft materials. beilstein-journals.org For instance, in specific solvents, the compound could self-assemble into nanofibers, which entangle to form a supramolecular hydrogel. sourceforge.io Such materials are of great interest for applications in tissue engineering and controlled drug release. The precise control over assembly offered by the combination of hydrogen and halogen bonds is a particularly promising avenue of research. nih.gov
Table 4: Potential Supramolecular Assemblies with this compound
| Dominant Interaction(s) | Potential Supramolecular Structure | Potential Application |
|---|---|---|
| π-π Stacking | Liquid Crystals, Lamellar Films | Organic Electronics, Sensors |
| Hydrogen Bonding | 1D Chains, 2D Sheets | Crystal Engineering, Porous Materials |
| Halogen Bonding + Hydrogen Bonding | Helical Nanowires, Cross-linked Networks | Chiral Recognition, Smart Gels rsc.org |
| All three interactions combined | Complex 3D Frameworks, Vesicles | Encapsulation, Responsive Materials |
The field of nano-materials science offers fertile ground for exploring the applications of this compound. Its functional groups allow it to act as a versatile ligand for functionalizing the surface of nanoparticles. nih.govnih.gov
The aminomethyl group can be used to covalently attach the molecule to the surface of various nanoparticles, such as gold (AuNPs) or iron oxide (Fe₃O₄) nanoparticles. nih.govresearchgate.net This process would create a functionalized nanoparticle where the iodo-naphthalene moiety is exposed on the surface. These functionalized nanoparticles could have several advanced applications:
Sensing Platforms: The naphthalene group is fluorescent, and its emission could be quenched or enhanced upon binding to specific analytes, forming the basis of a chemical sensor. Furthermore, when anchored to plasmonic nanoparticles (like gold), the naphthalene unit can act as a reporter in Surface-Enhanced Raman Spectroscopy (SERS), potentially for the detection of environmental pollutants. acs.org
Catalysis: Nanoparticles functionalized with this molecule could serve as supports for catalytic metals, with the naphthalene ligand potentially influencing the catalytic activity and selectivity.
Drug Delivery: The functionalized nanoparticles could be used as carriers in drug delivery systems, with the naphthalene derivative on the surface mediating interactions with biological targets or improving the particle's stability. rsc.org
Table 5: Potential Applications of Nanoparticles Functionalized with this compound
| Nanoparticle Core | Functionalization Strategy | Potential Application Area | Rationale |
|---|---|---|---|
| Gold (AuNP) | Amine-thiol exchange or direct amine binding. | SERS-based sensing | The naphthalene moiety acts as a Raman reporter, enhanced by the plasmonic gold core. acs.org |
| Iron Oxide (Fe₃O₄) | Direct attachment of the amine to the oxide surface. | Targeted Drug Delivery / MRI | Combines the magnetic properties of the core with the chemical functionality of the shell. nih.gov |
| Quantum Dots (e.g., CdSe) | Amine group coordination to the QD surface. | Fluorescent Probes / Bio-imaging | The naphthalene ligand can modify the photophysical properties of the quantum dot. |
| Silica (SiO₂) | Covalent attachment via silane (B1218182) coupling chemistry. | Chromatography / Solid-Phase Extraction | The aromatic naphthalene surface can be used for separating polycyclic aromatic hydrocarbons (PAHs). nih.gov |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-(Aminomethyl)-5-iodonaphthalene?
- Methodology :
- Step 1 : Iodination of the naphthalene core at position 5 using iodine sources (e.g., N-iodosuccinimide) under electrophilic aromatic substitution conditions. Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., dichloromethane or acetic acid) to minimize di-iodination by-products .
- Step 2 : Introduce the aminomethyl group via nucleophilic substitution or reductive amination. For example, react 5-iodonaphthalene with chloromethylamine in the presence of a base (e.g., K₂CO₃) or use Pd/C-catalyzed hydrogenation of a nitrile intermediate (analogous to methods for 1-Amino-6-cyanonaphthalene) .
- Critical Considerations : Monitor reaction progress via TLC or GC-MS to detect intermediates. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients.
Q. What analytical techniques are essential for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : Confirm regiochemistry using ¹H and ¹³C NMR (e.g., coupling patterns for iodine’s heavy atom effect) .
- Mass Spectrometry : Validate molecular weight via ESI-MS or EI-MS (expected [M+H]+ peak at m/z 297.07) .
- X-ray Crystallography : Resolve structural ambiguities; iodine’s high electron density facilitates crystal lattice formation .
Q. How does the compound’s stability vary under different storage conditions?
- Findings :
- Light Sensitivity : Degrades under UV exposure due to iodine’s photolability. Store in amber vials at –20°C .
- Thermal Stability : Stable at room temperature for ≤6 months but forms oxidative by-products (e.g., naphthoquinones) above 40°C. Use argon/vacuum sealing for long-term storage .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in cross-coupling reactions?
- Experimental Design :
- Catalytic Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄, PdCl₂) in Suzuki-Miyaura couplings with aryl boronic acids. Monitor iodine displacement efficiency via ¹H NMR .
- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying temperatures and solvent polarities (e.g., DMF vs. THF) .
- Data Interpretation : Compare Hammett substituent constants to predict electronic effects of the aminomethyl group on coupling efficiency .
Q. What strategies resolve contradictions in reported toxicological data for naphthalene derivatives?
- Methodology :
- Critical Appraisal : Follow ATSDR guidelines ( ) to evaluate study design, including:
- Dose-Response Consistency : Check linearity in LD50/EC50 values across species (e.g., rodent vs. zebrafish models).
- Confounding Factors : Assess solvent effects (e.g., DMSO toxicity) and batch-to-batch purity variations .
- Meta-Analysis : Aggregate data from peer-reviewed studies (exclude non-validated sources) using tools like RevMan to calculate pooled effect sizes .
Q. How can computational modeling predict the compound’s bioactivity?
- Approach :
- Docking Studies : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (targets for metabolic profiling). Prioritize binding poses with ∆G < –7 kcal/mol .
- QSAR Modeling : Train models on naphthalene derivatives’ datasets to correlate substituent electronegativity (e.g., iodine’s σp value) with antibacterial IC50 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
